REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][N:5](S(C1C=CC(C)=CC=1)(=O)=O)[CH2:6][CH2:7][C:8]([F:12])([F:11])[CH2:9][NH2:10]>Br>[F:11][C:8]([F:12])([CH2:9][NH2:10])[CH2:7][CH2:6][NH:5][CH2:4][CH2:3][CH2:2][NH2:1]
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Name
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1,8-diamino-4-p-toluenesulfonyl-7,7-difluoro-4-aza-octane
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
NCCCN(CCC(CN)(F)F)S(=O)(=O)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
Br
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the solution is carefully extracted with ether (5×300 mL)
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent, traces of free HBr
|
Type
|
CUSTOM
|
Details
|
are removed
|
Type
|
CUSTOM
|
Details
|
the desired 7,7-difluoro-1,8-diamino-aza-octane crystallizes as the trihydrobromide
|
Type
|
CUSTOM
|
Details
|
Digestion with acetone yields white crystals which
|
Type
|
WASH
|
Details
|
are washed with acetone
|
Name
|
|
Type
|
|
Smiles
|
FC(CCNCCCN)(CN)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |